molecular formula C19H20N8O2 B2429375 3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate CAS No. 2034268-85-2

3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate

Cat. No.: B2429375
CAS No.: 2034268-85-2
M. Wt: 392.423
InChI Key: OITCOUMTOFTPDQ-UHFFFAOYSA-N
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Description

3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate is a complex organic compound that features a combination of triazolo and pyrimidinyl groups

Properties

IUPAC Name

3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N8O2/c1-26-12-16(10-24-26)17-15(5-2-6-20-17)9-22-19(28)29-7-3-4-14-8-21-18-23-13-25-27(18)11-14/h2,5-6,8,10-13H,3-4,7,9H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITCOUMTOFTPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)OCCCC3=CN4C(=NC=N4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate typically involves multi-step organic reactions. One common method involves the initial formation of the triazolo[1,5-a]pyrimidine core through a cyclization reaction of enaminonitriles and benzohydrazides under microwave irradiation

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazolyl and pyridinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Recent studies have highlighted the antimicrobial properties of triazolo-pyrimidine derivatives. Compounds similar to the target compound have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. Research indicates that modifications in the triazole and pyrimidine structures can enhance activity against resistant strains of bacteria .

Antiviral Properties : The compound's structural features suggest potential antiviral applications. It has been noted that derivatives of triazolo-pyrimidines can inhibit viral RNA-dependent RNA polymerase (RdRP), which is crucial for the replication of viruses such as influenza. Disrupting protein-protein interactions within the viral polymerase complex has been identified as a promising strategy for developing new antiviral agents .

Cancer Therapeutics : Some derivatives have been investigated for their ability to induce apoptosis in cancer cells. The dual-targeting nature of compounds like this one allows for potential use in combination therapies for various cancers. The incorporation of pyrazole and pyridine moieties contributes to their mechanism of action, which may involve inhibition of specific kinases or other cellular pathways .

Agrochemical Applications

Herbicidal Activity : There is growing interest in the use of triazolo-pyrimidine derivatives as herbicides. Their ability to inhibit specific enzymes involved in plant growth can lead to effective weed management strategies. Research has shown that these compounds can selectively target weeds without harming crops, making them valuable in sustainable agriculture .

Biochemical Tools

Enzyme Inhibition Studies : The structural characteristics of this compound make it suitable for use as a biochemical tool in enzyme inhibition studies. By acting as a competitive inhibitor for certain enzymes, it can help elucidate enzyme mechanisms and pathways in various biological systems .

Summary of Research Findings

Application AreaKey FindingsReferences
Medicinal ChemistryAntimicrobial and antiviral properties; potential in cancer therapy , ,
AgrochemicalPotential herbicidal activity against specific weeds
Biochemical ToolUseful in enzyme inhibition studies ,

Case Study 1: Antimycobacterial Activity

A study focused on the synthesis and evaluation of triazolo-pyrimidine derivatives demonstrated that certain modifications significantly enhanced their activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis provided insights into how variations affect potency and selectivity .

Case Study 2: Influenza Virus Inhibition

Research on compounds targeting the PA-PB1 interface of influenza A virus polymerase revealed that derivatives like triazolo-pyrimidines could effectively disrupt viral replication processes. This study utilized molecular docking techniques to rationalize binding affinities and propose further modifications for improved efficacy .

Mechanism of Action

The mechanism of action of 3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate is a novel derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound based on available research findings and case studies.

Chemical Structure and Properties

The compound's structure can be broken down into two main components:

  • Triazolo[1,5-a]pyrimidine moiety : Known for various biological activities including anticancer effects.
  • Pyrazole-pyridine linker : This part enhances the pharmacological profile of the molecule.

The molecular formula is C15H18N6O2C_{15}H_{18}N_{6}O_{2} with a molecular weight of approximately 318.35 g/mol.

Anticancer Activity

Research has indicated that compounds containing the [1,2,4]triazolo[1,5-a]pyrimidine structure exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In studies involving derivatives of triazolo-pyrimidines, compounds demonstrated IC50 values ranging from 0.53 µM to 9.58 µM against cancer cell lines such as MGC-803, HCT-116, and MCF-7 .
CompoundCell LineIC50 (µM)
H12MGC-8039.47
H12HCT-1169.58
H12MCF-713.1

These results suggest that modifications in the triazolo-pyrimidine structure can lead to enhanced anticancer properties.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory potential. In vitro assays have shown that it can inhibit IL-17A production in cytokine expression models, which is crucial in inflammatory diseases .

The mechanism by which this compound exerts its biological effects appears to involve:

  • Inhibition of signaling pathways : The compound may inhibit critical pathways such as the ERK signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Case Studies and Research Findings

A notable study involved synthesizing a series of triazolo-pyrimidine derivatives to assess their antiproliferative activity against human cancer cell lines. The most potent derivative exhibited significant inhibition of tumor growth and induced apoptosis through modulation of cell cycle-related proteins .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Early findings suggest that derivatives with the triazolo-pyrimidine structure have favorable pharmacokinetic properties that support further development as therapeutic agents .

Q & A

Q. Key Considerations :

  • Solvent choice (DMF, acetic acid) and temperature (reflux vs. room temperature) significantly impact reaction efficiency.
  • Catalysts like BMIM-PF6 enhance regioselectivity and reduce side products .

Basic: How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Answer:
Critical techniques include:

  • 1H/13C NMR :
    • Triazolo[1,5-a]pyrimidine protons resonate at δ 8.8–9.0 ppm (aromatic C-H).
    • Methyl groups on pyrazole or pyridine appear as singlets (δ 2.3–2.6 ppm) .
  • IR Spectroscopy :
    • C=N stretches (1600–1650 cm⁻¹) and N-H deformations (1520–1560 cm⁻¹) confirm heterocyclic cores .
  • Mass Spectrometry :
    • Molecular ion peaks (e.g., m/z 436.2 [M+H]+) validate molecular weight .
  • Elemental Analysis :
    • Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: 60.5%, H: 5.8%, N: 19.3%) .

Best Practice : Cross-validate data across techniques to resolve ambiguities (e.g., tautomerism in pyrazole rings) .

Advanced: How can reaction conditions be optimized to improve yields in multi-component syntheses of triazolopyrimidines?

Answer:
A systematic Design of Experiments (DoE) approach is recommended:

  • Variables : Catalyst loading (e.g., BMIM-PF6 at 5–15 mol%), solvent polarity (DMF vs. ethanol), temperature (80–120°C), and time (6–24 hrs) .
  • Case Study : For 2-amino-5-methyl derivatives, optimal conditions were:
    • BMIM-PF6 (10 mol%), ethanol, 100°C, 12 hrs → 83% yield .
      Data Contradictions :
  • Lower yields (<50%) in non-polar solvents (toluene) suggest polar aprotic solvents stabilize intermediates.
  • Excess catalyst (>15 mol%) may promote side reactions (e.g., dimerization) .

Advanced: What analytical challenges arise in resolving tautomeric forms of pyrazole-containing derivatives?

Answer:
Pyrazole rings exhibit tautomerism (1H vs. 2H forms), complicating structural assignments. Strategies include:

  • Variable Temperature NMR : Monitor proton shifts at 25–80°C to detect tautomer equilibria .
  • X-ray Crystallography : Definitive proof of tautomeric forms (e.g., 1-methyl-1H-pyrazole vs. 2H-pyrazole) .
  • DFT Calculations : Predict stable tautomers using computational models (e.g., B3LYP/6-31G*) .

Example : In 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl) derivatives, tautomer ratios shift with substituent electronegativity .

Advanced: How can structure-activity relationships (SAR) guide the design of bioactive triazolopyrimidines?

Answer:
Key SAR findings from analogous compounds:

  • Substituent Effects :
    • Electron-withdrawing groups (Cl, CF₃) on pyridine enhance CB2 cannabinoid receptor binding (IC₅₀ < 100 nM) .
    • Bulky cycloalkyl groups (e.g., cycloheptyl) improve metabolic stability but reduce solubility .
  • Pharmacophore Mapping :
    • The carbamate linker in 3-([1,2,4]triazolo...carbamate likely enhances membrane permeability via H-bond acceptor motifs .

Q. Methodological Approach :

  • Synthesize analogs with systematic substituent variations.
  • Evaluate bioactivity (e.g., antimicrobial assays in E. coli and S. aureus) .

Basic: What safety precautions are recommended for handling this compound during synthesis?

Answer:
While specific hazard data for this compound is limited, general precautions include:

  • PPE : Gloves, lab coat, and goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods due to potential irritant vapors (e.g., DMF, methanol) .
  • Waste Disposal : Neutralize acidic/byproduct streams before disposal .

Note : Always consult GHS-compliant safety sheets for precursors (e.g., aminotriazole, pyrazole derivatives) .

Advanced: How can researchers address low yields in carbamate linker formation?

Answer:
The carbamate group is prone to hydrolysis. Mitigation strategies:

  • Activated Reagents : Use N,N'-carbonyldiimidazole (CDI) instead of phosgene derivatives for safer coupling .
  • Dry Conditions : Anhydrous solvents (e.g., THF) and molecular sieves prevent water-induced degradation.
  • Monitoring : Track reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane 1:1) .

Case Study : CDI-mediated coupling of pyridinylmethylamine with triazolopyrimidine-propanol achieved 75% yield under nitrogen .

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